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molecular formula C9H7F3N2O B8347639 4-(2,2,2-Trifluoro-1-methylethoxy)pyridine-2-carbonitrile

4-(2,2,2-Trifluoro-1-methylethoxy)pyridine-2-carbonitrile

Cat. No. B8347639
M. Wt: 216.16 g/mol
InChI Key: YXLZRHKTJRDHNC-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

Into 6 ml of N,N-dimethylformamide was suspended 0.16 g of sodium hydride (60% oily), and 0.4 g of 1,1,1-trifluoro-2-propanol was added at 10° C. After stirring for 40 minutes, 0.4 g of 4-chloropyridine-2-carbonitrile was added, the mixture was stirred for 2 hours, and the reaction solution was poured into an aqueous saturated ammonium chloride solution, followed by extraction with tert-butyl=methyl=ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.49 g of 4-(2,2,2-trifluoro-1-methylethoxy)pyridine-2-carbonitrile.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:9])([F:8])[CH:5]([OH:7])[CH3:6].Cl[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#[N:18])[CH:12]=1.[Cl-].[NH4+]>CN(C)C=O>[F:3][C:4]([F:9])([F:8])[CH:5]([CH3:6])[O:7][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]#[N:18])[CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
FC(C(C)O)(F)F
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 10° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with tert-butyl=methyl=ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C(OC1=CC(=NC=C1)C#N)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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